
2-Ethenyl-1-(4-methylphenyl)-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1-(4-methylphenyl)-1H-perimidine is an organic compound that belongs to the class of perimidines, which are heterocyclic compounds containing a fused ring system of benzene and pyrimidine This compound is characterized by the presence of an ethenyl group and a methylphenyl group attached to the perimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-(4-methylphenyl)-1H-perimidine typically involves the reaction of 4-methylbenzaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the perimidine ring system. The ethenyl group is introduced via a subsequent reaction, such as the Heck reaction, where a vinyl halide is coupled with the perimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-1-(4-methylphenyl)-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
2-Ethenyl-1-(4-methylphenyl)-1H-perimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1-(4-methylphenyl)-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in covalent bonding with nucleophilic sites, while the aromatic ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethenyl-1-phenyl-1H-perimidine: Lacks the methyl group on the aromatic ring.
2-Ethenyl-1-(4-chlorophenyl)-1H-perimidine: Contains a chlorine substituent instead of a methyl group.
2-Ethenyl-1-(4-methoxyphenyl)-1H-perimidine: Contains a methoxy group instead of a methyl group.
Uniqueness
2-Ethenyl-1-(4-methylphenyl)-1H-perimidine is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic sites in biological targets.
Propiedades
Número CAS |
85968-05-4 |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-ethenyl-1-(4-methylphenyl)perimidine |
InChI |
InChI=1S/C20H16N2/c1-3-19-21-17-8-4-6-15-7-5-9-18(20(15)17)22(19)16-12-10-14(2)11-13-16/h3-13H,1H2,2H3 |
Clave InChI |
OYCPNOZMNGAHNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=CC=CC4=C3C(=CC=C4)N=C2C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


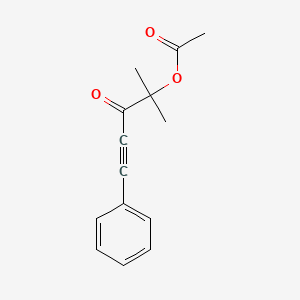
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)



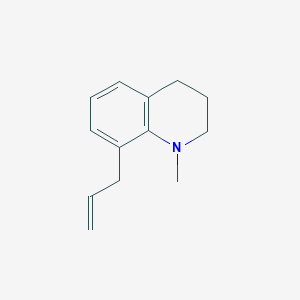
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
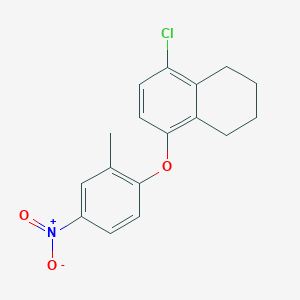
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)
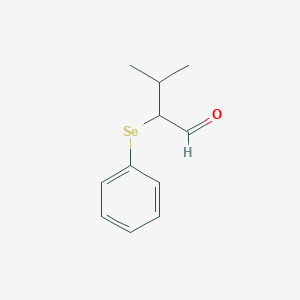
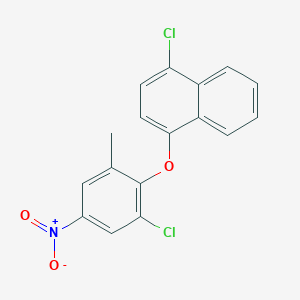
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)
